molecular formula C9H11BrO2 B1361330 1-Bromo-4-(dimethoxymethyl)benzene CAS No. 24856-58-4

1-Bromo-4-(dimethoxymethyl)benzene

Cat. No.: B1361330
CAS No.: 24856-58-4
M. Wt: 231.09 g/mol
InChI Key: TWFNGPDYMFEHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(dimethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of 4-bromobenzaldehyde, where the aldehyde group is protected by two methoxy groups, forming an acetal. This compound is commonly used as an intermediate in organic synthesis due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

4-Bromobenzaldehyde dimethyl acetal plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can act as a nucleophile in reactions with electrophiles, leading to the formation of covalent bonds. Additionally, it serves as a ligand in catalytic processes, stabilizing transition states and enhancing reaction rates .

Cellular Effects

The effects of 4-Bromobenzaldehyde dimethyl acetal on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Furthermore, its interaction with cellular proteins can impact gene expression, either upregulating or downregulating the transcription of target genes .

Molecular Mechanism

At the molecular level, 4-Bromobenzaldehyde dimethyl acetal exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromobenzaldehyde dimethyl acetal can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure or adverse conditions can lead to its degradation. This degradation can result in the formation of by-products that may have different biological activities .

Dosage Effects in Animal Models

The effects of 4-Bromobenzaldehyde dimethyl acetal vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At high doses, it can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

4-Bromobenzaldehyde dimethyl acetal is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. These interactions can have downstream effects on cellular metabolism, impacting overall cellular function .

Transport and Distribution

The transport and distribution of 4-Bromobenzaldehyde dimethyl acetal within cells and tissues are crucial for its biological activity. The compound can be transported across cellular membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution pattern can influence the compound’s activity and its interaction with target biomolecules .

Subcellular Localization

4-Bromobenzaldehyde dimethyl acetal exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can enhance its interaction with specific biomolecules and influence its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dimethoxymethyl)benzene can be synthesized by reacting 4-bromobenzaldehyde with methanol in the presence of an acid catalyst such as titanium chloride and triethylamine . The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the acetal by the addition of another methanol molecule.

Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldehyde dimethyl acetal are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control, followed by purification steps such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(dimethoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Boronic acids, palladium catalysts.

Major Products Formed:

    Oxidation: 4-Bromobenzoic acid.

    Reduction: 4-Methylbenzaldehyde.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(dimethoxymethyl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity patterns, particularly in substitution reactions. The bromine atom can be easily replaced with other functional groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFNGPDYMFEHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350882
Record name 4-Bromobenzaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24856-58-4
Record name 4-Bromobenzaldehyde dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24856-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobenzaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(dimethoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-bromo-4-(dimethoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzaldehyde (21.9 g, 120 mmol), methyl orthoformate (50 mL, 457 mmol), and para-toluenesulfonic acid (0.05 g, 0.29 mmol) in 100 mL of methanol was heated under reflux for 5 hours. The solvent was removed under vacuum and distillation of the remaining residue gave 1-bromo-4-(dimethoxymethyl)benzene (2.24 g, 9.7 mmol) as a clear colorless oil.
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

21.1 g (114 mmol) of 4-bromobenzaldehyde and 20 ml (182 mmol) of trimethyl orthoformate (both Fluka, Buchs, Switzerland) are dissolved in 35 ml of methanol, and 0.65 g (3.4 mmol) of p-toluenesulfonic acid monohydrate is added at room temperature (exothermic reaction). The reaction mixture is stirred at room temperature under nitrogen for 20 hours. The acid is then neutralised with 0.62 ml of 30% sodium methanolate solution in methanol (3.4 mmol); the reaction mixture is concentrated using a rotary evaporator and the residue is distilled. The title compound is obtained in the form of a colourless liquid. TLC: Rf=0.58 (hexane/ethyl acetate 2:1). B.p.: 90-92° C. (4 mbar). 1H-NMR (CDCl3; 200 MHz): 7.50 and 7.32/each d, J=9 (2×2H); 5.36/s (1H); 3.31/s (6H).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
sodium methanolate
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
3.4 mmol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

50 g of 4-bromobenzaldehyde and 30 ml of o-triethyl formate are agitated for 5 hours at room temperature in 60 ml of methanol and 0.8 ml of thionyl chloride. After that, another 0.2 ml of thionyl chloride are added. The batch is poured into aqueous bicarbonate solution after 30 minutes and extracted with chloroform, washed with aqueous bicarbonate solution and water, dried above sodium sulfate, and concentrated by evaporation under reduced pressure. 68 g of 4-bromobenzaldehyde dimethyl ketal are obtained in the form of colourless oil.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
o-triethyl formate
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(dimethoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(dimethoxymethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(dimethoxymethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(dimethoxymethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-(dimethoxymethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(dimethoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.